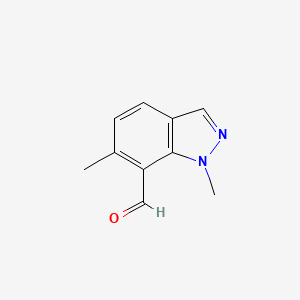

1,6-Dimethyl-1H-indazole-7-carbaldehyde

描述

Structure

3D Structure

属性

分子式 |

C10H10N2O |

|---|---|

分子量 |

174.20 g/mol |

IUPAC 名称 |

1,6-dimethylindazole-7-carbaldehyde |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-8-5-11-12(2)10(8)9(7)6-13/h3-6H,1-2H3 |

InChI 键 |

SOMILLCFWRWFID-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=C(C=C1)C=NN2C)C=O |

产品来源 |

United States |

Chemical Reactivity and Derivatization Pathways of 1,6 Dimethyl 1h Indazole 7 Carbaldehyde

Reactivity of the Aldehyde Moiety at the 7-Position

The aldehyde group (-CHO) attached to the C-7 position of the indazole ring is an electrophilic center, rendering it susceptible to attack by nucleophiles. Its reactivity is foundational to numerous derivatization strategies. While direct studies on 1,6-Dimethyl-1H-indazole-7-carbaldehyde are not extensively documented, its reactivity can be reliably inferred from the well-established chemistry of aromatic aldehydes and related indazole-carboxaldehydes. nih.govrsc.org

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group readily undergoes nucleophilic addition. This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 7-position, leading to a diverse array of derivatives.

Wittig Reaction: The aldehyde can react with phosphorus ylides in the Wittig reaction to form alkenes, replacing the C=O bond with a C=C bond. masterorganicchemistry.comorganic-chemistry.org This provides a reliable method for introducing vinyl groups or extending the carbon chain. The specific geometry (E/Z) of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malonates or cyanoacetates, in the presence of a mild base (Knoevenagel condensation) yields α,β-unsaturated products. jocpr.comwikipedia.org This reaction is a key step in the synthesis of various complex heterocyclic and carbocyclic systems. jocpr.commdpi.com The utility of indazole-3-carboxaldehydes in such condensations has been noted, suggesting similar reactivity for the 7-carbaldehyde isomer. nih.gov

Table 1: Representative Nucleophilic Addition Reactions on Aromatic Aldehydes This table presents examples of reactions analogous to those expected for this compound.

| Reaction Type | Nucleophile | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Base (e.g., n-BuLi, NaH) | Alkene | masterorganicchemistry.com |

| Knoevenagel Condensation | Malononitrile (B47326) | Piperidine, Ethanol (B145695) | Dicyanoalkene | researchgate.net |

| Knoevenagel Condensation | Thiobarbituric Acid | Piperidine, Ethanol | Benzylidene Thiobarbituric Acid Derivative | wikipedia.org |

Condensation Reactions with Amines and Hydrazines

The aldehyde functionality readily condenses with primary amines and their derivatives, such as hydrazines and hydroxylamines, typically involving the formation of a hemiaminal intermediate followed by the elimination of water.

Formation of Imines (Schiff Bases): Reaction with primary amines furnishes imines, also known as Schiff bases. These reactions are often catalyzed by acid or base and are typically reversible. nih.govresearchgate.net

Formation of Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) yields the corresponding hydrazones. researchgate.net This reaction is a standard method for derivatizing carbonyl compounds. While benzaldehydes typically form hydrazones with hydrazine hydrate (B1144303), certain ortho-substituted benzaldehydes can undergo further cyclization to form indazoles. researchgate.net

Oxidation to Carboxylic Acid Derivatives

The aldehyde group, being in an intermediate oxidation state, can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis. A plausible side reaction leading to a carboxylic acid has been observed during the synthesis of indazole-3-carboxaldehydes under acidic conditions, indicating the susceptibility of the aldehyde group to oxidation. rsc.orgrsc.org A variety of oxidizing agents can be employed for this purpose, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O).

Table 2: Common Oxidation Reactions of Aromatic Aldehydes

| Reagent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Carboxylic Acid |

| Silver(I) Oxide (Ag₂O) | Tollen's Test conditions | Carboxylic Acid |

| Hydrogen Peroxide (H₂O₂) | Basic conditions | Carboxylic Acid |

Reduction to Alcohol Derivatives

Reduction of the aldehyde moiety provides the corresponding primary alcohol, (1,6-Dimethyl-1H-indazol-7-yl)methanol. This is a common and high-yielding transformation. The aldehyde function on indazole scaffolds is recognized as a convenient entry point to access corresponding alcohols. nih.govrsc.org

Hydride Reduction: Complex metal hydrides are highly effective for this reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reagent commonly used for reducing aldehydes and ketones, and it would be expected to efficiently convert this compound to the primary alcohol without affecting other functional groups on the indazole ring. ugm.ac.idmasterorganicchemistry.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. libretexts.org

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system that can undergo substitution reactions. chemicalbook.com In this compound, the N-1 position is blocked by a methyl group, precluding reactions at this site. Therefore, electrophilic aromatic substitution would occur on the carbocyclic (benzene) portion of the ring.

Influence of Methyl Substituents on Ring Reactivity

The reactivity and regioselectivity of electrophilic substitution on the benzene (B151609) ring are governed by the combined electronic effects of the fused pyrazole (B372694) ring and the existing substituents: the C-6 methyl group and the C-7 aldehyde group.

Directing Effects:

The fused pyrazole ring , particularly with the N-1 methyl group, acts as an electron-withdrawing group, deactivating the attached benzene ring towards electrophilic attack.

The methyl group at C-6 is an activating, ortho, para-directing group. It will direct incoming electrophiles to the C-5 and C-7 positions.

The aldehyde group at C-7 is a deactivating, meta-directing group. It will direct incoming electrophiles to the C-5 position.

Regioselectivity in Further Functionalization

The substitution pattern of this compound significantly influences the regiochemical outcome of subsequent functionalization reactions, particularly electrophilic aromatic substitution on the benzene ring portion of the indazole core. The N1 position is already occupied by a methyl group, precluding reactions at this site and simplifying the potential product mixtures compared to NH-free indazoles. beilstein-journals.orgbeilstein-journals.org The directing effects of the existing substituents—the N1-methyl group, the C6-methyl group, and the C7-carbaldehyde—are crucial in determining the position of attack for incoming electrophiles.

The C7-carbaldehyde group is an electron-withdrawing, meta-directing deactivator. The C6-methyl group is an electron-donating, ortho- and para-directing activator. The fused pyrazole ring, particularly with the N1-methylation, also exerts an electronic influence on the benzene ring. The combination of these effects suggests that electrophilic attack is most likely to occur at the C4 and C5 positions, which are electronically activated and sterically accessible. For instance, the reactivity of the indazole ring is highly dependent on the nature and position of its substituents; studies on related nitro-indazoles have shown that a C7-substituent can significantly modulate the ring's reactivity. nih.gov

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Site of Electrophilic Attack |

|---|---|---|---|---|

| -CHO | C7 | Electron-withdrawing (deactivating) | Meta-directing | C5 |

| -CH₃ | C6 | Electron-donating (activating) | Ortho-, Para-directing | C5, C7 (blocked) |

| N1-CH₃ & Pyrazole Ring | - | Electron-donating (overall) | Activating | C4, C7 (blocked) |

The net effect of these influences points towards C5 as a primary site for further functionalization, with C4 as a secondary possibility. This regioselectivity allows for the controlled introduction of new functional groups, such as halogens or nitro groups, which can then serve as handles for additional transformations.

Cross-Coupling Reactions for Extended Molecular Architectures

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the indazole scaffold is frequently employed in such transformations. nih.govmdpi.com The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with an organic halide or triflate, is a particularly effective method for creating C-C bonds with indazole derivatives. nih.govnih.gov

While this compound does not possess a suitable leaving group for direct cross-coupling, it can be readily modified for this purpose. For example, the benzene ring can be regioselectively halogenated (e.g., brominated at the C4 or C5 position) to install a reactive handle. This newly introduced halide can then participate in palladium-catalyzed Suzuki-Miyaura reactions with a wide array of aryl or heteroaryl boronic acids. nih.gov Such reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.govnih.gov

Alternatively, the aldehyde functional group itself can be leveraged to extend the molecular architecture. It can be converted into a vinyl halide or triflate, which are competent coupling partners. Furthermore, the aldehyde can participate in other types of C-C bond-forming reactions that extend the molecular framework, such as the Wittig reaction to form alkenes or Henry and aldol (B89426) reactions to introduce more complex side chains.

| Component | Examples | Typical Role |

|---|---|---|

| Indazole Substrate | 7-Bromo-1H-indazoles, C4/C5-halogenated indazoles | Electrophilic Partner |

| Coupling Partner | Arylboronic acids, Heteroarylboronic acids | Nucleophilic Partner |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·DCM | Catalyst Precursor |

| Base | K₂CO₃, Cs₂CO₃ | Activates Boronic Acid, Neutralizes Acid Byproduct |

| Solvent | 1,4-Dioxane/Water, DMF, Toluene | Reaction Medium |

Heterocyclic Annulation and Scaffold Extension from this compound

The C7-carbaldehyde group is a key functional handle for constructing new fused ring systems, a process known as annulation. This allows for the transformation of the indazole scaffold into more complex, polycyclic architectures. The aldehyde can act as an electrophile in cyclization reactions with various nucleophilic partners. nih.gov

A prominent example of such a transformation is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of an aldehyde with a β-arylethylamine, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new heterocyclic ring. nih.gov While the indazole itself is not the typical nucleophile, a tethered amine or a separate nucleophilic partner can react with the C7-aldehyde to initiate cyclization onto an activated position of the indazole ring or another appended aromatic system, leading to novel fused indazole derivatives. The driving force for this reaction is the formation of a highly electrophilic iminium ion intermediate. wikipedia.org

Beyond the Pictet-Spengler reaction, the aldehyde functionality enables a variety of other annulation strategies:

Condensation with Active Methylene Compounds: Reaction with compounds like malononitrile or ethyl cyanoacetate (B8463686) can yield a Knoevenagel condensation product. This intermediate, possessing both a nitrile and an ester or an additional nitrile group, can undergo subsequent intramolecular cyclization to form fused pyridinone or aminopyridine rings.

Reaction with Dinucleophiles: Condensation with dinucleophiles such as hydrazine, substituted hydrazines, or hydroxylamine (B1172632) can lead to the formation of new five- or six-membered heterocyclic rings fused at the C6-C7 positions, such as pyridazine (B1198779) or oxazine (B8389632) systems.

Friedländer Annulation: Reaction with a compound containing an activated methylene group adjacent to a carbonyl (e.g., 2-aminoacetophenone) can be used to construct a fused quinoline (B57606) ring system.

| Annulation Reaction | Reactant Partner | Resulting Fused Ring System (Example) |

|---|---|---|

| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydro-β-carboline or similar fused systems |

| Knoevenagel/Thorpe-Ziegler | Malononitrile | Fused Aminopyridine |

| Condensation with Dinucleophiles | Hydrazine Hydrate | Fused Pyridazine |

| Friedländer Annulation | 2-Aminoacetophenone | Fused Quinoline |

These derivatization pathways underscore the utility of this compound as a valuable intermediate for accessing a diverse range of complex heterocyclic structures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon framework, identify the environment of each proton, and establish through-bond and through-space connectivities.

¹H NMR Spectral Analysis for Proton Environment and Coupling Patterns

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. For 1,6-Dimethyl-1H-indazole-7-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the two methyl groups.

The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring portion of the indazole core are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Specifically, H-4 and H-5 would likely appear as doublets, showing coupling to each other (ortho-coupling). The proton on the pyrazole (B372694) ring, H-3, would appear as a singlet.

The two methyl groups would also produce singlet signals, as they are not coupled to any adjacent protons. The N-methyl (N-CH₃) protons are expected around δ 3.8-4.2 ppm, while the aryl-methyl (Ar-CH₃) protons at position 6 would likely resonate further upfield, around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-7 (CHO) | 9.5 - 10.5 | Singlet (s) | - | 1H |

| H-3 | 7.8 - 8.2 | Singlet (s) | - | 1H |

| H-4 | 7.5 - 7.9 | Doublet (d) | ~8.0 - 9.0 | 1H |

| H-5 | 7.0 - 7.4 | Doublet (d) | ~8.0 - 9.0 | 1H |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | - | 3H |

| C₆-CH₃ | 2.4 - 2.7 | Singlet (s) | - | 3H |

¹³C NMR Spectral Analysis for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment and hybridization state. The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The most downfield signal will be that of the aldehyde carbonyl carbon (CHO), typically appearing between δ 185 and 195 ppm. The aromatic and heterocyclic carbons of the indazole ring system will resonate in the δ 110-150 ppm range. Quaternary carbons (C-3a, C-6, C-7, C-7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The two methyl carbons will appear in the upfield region of the spectrum, with the N-methyl carbon expected around δ 30-35 ppm and the aryl-methyl carbon around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7 (CHO) | 185 - 195 |

| C-7a | 140 - 145 |

| C-3a | 138 - 142 |

| C-6 | 135 - 140 |

| C-3 | 130 - 135 |

| C-4 | 125 - 130 |

| C-5 | 115 - 120 |

| C-7 (ring) | 110 - 115 |

| N-CH₃ | 30 - 35 |

| C₆-CH₃ | 15 - 20 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, a key correlation (cross-peak) would be observed between the aromatic protons H-4 and H-5, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the signals for the protonated carbons: C-3/H-3, C-4/H-4, C-5/H-5, the N-methyl group, and the C-6 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying and assigning quaternary carbons. For instance, the aldehyde proton (H-7) would show correlations to the ring carbon it is attached to (C-7) and potentially to C-6 and C-7a. The N-methyl protons would show correlations to C-3 and C-7a, confirming the N-1 substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are close to each other, providing insights into the 3D structure. A key NOESY correlation would be expected between the N-methyl protons and the H-7a proton (if present) or the aldehyde proton at C-7, confirming their spatial proximity.

¹⁴N and ¹⁵N NMR for Nitrogen Atom Environments and Tautomer Differentiation

Nitrogen NMR spectroscopy, particularly using the ¹⁵N isotope, is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. jmchemsci.com For indazole derivatives, ¹⁵N NMR is instrumental in distinguishing between the 1H and 2H tautomers, as the chemical shifts of N-1 and N-2 are significantly different in each isomer. jmchemsci.com In this compound, the presence of the methyl group at the N-1 position locks the tautomeric form. The ¹⁵N NMR spectrum would show two distinct signals corresponding to the pyridine-type nitrogen (N-2) and the pyrrole-type, N-substituted nitrogen (N-1). This analysis provides definitive confirmation of the N-1 methylation site.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, expected in the region of 1680-1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic and heterocyclic rings (typically in the 1450-1620 cm⁻¹ region).

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help confirm the substituted indazole core.

Table 3: Predicted Key Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2980 |

| Aromatic/Heterocycle | C=C / C=N Stretch | 1450 - 1620 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀N₂O), the calculated monoisotopic mass is 174.0793 g/mol . guidechem.com An HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides unequivocal evidence for the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the aldehyde group (CHO, 29 Da) or the loss of a methyl radical (CH₃, 15 Da), providing further structural confirmation.

Table 4: Compound Information and HRMS Data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| CAS Number | 2768871-86-7 guidechem.com |

| Molecular Weight | 174.20 g/mol guidechem.com |

| Exact Monoisotopic Mass | 174.07931 Da guidechem.com |

Lack of Published Crystallographic Data for this compound

A comprehensive search of crystallographic databases and the broader scientific literature has revealed no published single-crystal X-ray diffraction data for the compound this compound.

As a result, a detailed analysis of its solid-state structure and specific intermolecular interactions, as would be determined by X-ray crystallography, cannot be provided at this time. This includes the generation of data tables for crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates, as well as a definitive description of its molecular packing and hydrogen bonding network in the crystalline state.

While the molecular structure of this compound is known, the experimental determination of its three-dimensional arrangement in a crystal lattice is a prerequisite for a complete understanding of its solid-state properties. X-ray crystallography is the definitive technique for elucidating such structures, providing precise measurements of bond lengths, bond angles, and torsion angles, and revealing the nature of non-covalent interactions that govern the crystal packing.

Research on related indazole derivatives has been conducted, offering general insights into the structural chemistry of this class of compounds. For instance, studies on other substituted indazoles have detailed their crystal structures and intermolecular interactions. However, direct extrapolation of these findings to this compound is speculative, as minor changes in molecular substitution can lead to significant differences in crystal packing and intermolecular bonding.

The absence of a published crystal structure for this compound in repositories such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) indicates that this specific compound has likely not been the subject of a single-crystal X-ray diffraction study, or that the results of such a study have not been made publicly available.

Therefore, the requested section on the advanced spectroscopic characterization and structural elucidation of this compound via X-ray crystallography, including detailed research findings and data tables, cannot be generated due to the lack of primary crystallographic data.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms (geometric optimization) for 1,6-Dimethyl-1H-indazole-7-carbaldehyde. This process involves finding the minimum energy conformation on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be calculated.

Global and Local Reactivity Descriptors (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO energy level is related to the ability to donate an electron, while the LUMO energy level indicates the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical global reactivity descriptor. A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. usbstickformatieren.com Conversely, a large energy gap suggests high stability and lower reactivity. usbstickformatieren.com For related indazole and heterocyclic systems, DFT calculations, often using the B3LYP functional, are standard for predicting these energy values and assessing the molecule's potential reactivity.

Table 1: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a molecule to act as an electrophile. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, red regions indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. Blue regions represent positive electrostatic potential, which are electron-poor and thus favorable sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For this compound, the MEP surface would likely show a negative potential (red) around the carbonyl oxygen and the indazole nitrogen atoms, and positive potentials (blue) around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

The analysis calculates the stabilization energy (E(2)) associated with charge transfer from a filled "donor" NBO (like a bonding orbital or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). A higher E(2) value indicates a stronger interaction and greater stabilization. For the title compound, NBO analysis could reveal stabilizing interactions, for instance, between the lone pairs on the nitrogen or oxygen atoms and the antibonding orbitals of adjacent bonds within the aromatic system.

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and their relative energies. This is particularly relevant for molecules with rotatable bonds. In this compound, rotation around the bond connecting the carbaldehyde group to the indazole ring would be a key area of study.

By systematically changing the dihedral angle of this bond and calculating the energy at each step, a Potential Energy Surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis, typically performed using DFT methods, helps to identify the most stable (lowest energy) conformation of the molecule, which is crucial for accurately predicting its other properties.

Quantum Chemical Analysis of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation and assignment of experimental spectra.

Predicted NMR Chemical Shifts and Vibrational Frequencies (FT-IR, FT-Raman)

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. The calculated magnetic shielding tensors for the optimized molecular structure are converted into chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Comparing these predicted shifts with experimental data can confirm the molecular structure.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of vibration, which are observed experimentally in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. This analysis allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretches, C=O stretches, and ring vibrations.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Electronic Absorption and Emission Spectra (UV-Vis, TD-DFT)

The electronic absorption properties of indazole derivatives are dictated by π→π* and n→π* transitions within the aromatic system. For the parent 1-methylindazole (B79620), UV-Vis absorption spectra in acetonitrile (B52724) show a prominent peak around 290-300 nm, which is characteristic of the π→π* transition of the indazole core. researchgate.net The introduction of a methyl group at the C6 position and a carbaldehyde group at the C7 position on the 1-methylindazole scaffold is expected to modify these absorption characteristics significantly. The methyl group acts as a weak auxochrome, which may induce a slight bathochromic (red) shift, while the carbaldehyde group, a chromophore, will likely cause a more substantial red shift of the π→π* transition and introduce a weaker, longer-wavelength n→π* transition associated with the carbonyl lone pair electrons.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting electronic absorption spectra. nih.gov For heterocyclic molecules similar to the subject compound, functionals such as B3LYP or long-range corrected functionals like CAM-B3LYP and ωB97XD with a 6-31G(d) or larger basis set have been shown to provide reliable results that correlate well with experimental spectra. nih.govresearchgate.net A TD-DFT calculation for this compound would predict the vertical excitation energies (corresponding to λmax), oscillator strengths (f), and the nature of the electronic transitions by identifying the molecular orbitals involved. The primary absorption band would likely be dominated by a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), both of which would be delocalized across the indazole ring system.

Table 1: Predicted Electronic Transitions for this compound Based on Analogous Systems

| Transition Type | Expected Wavelength Range (nm) | Involved Orbitals (Probable) | Relative Intensity |

| π → π | 300 - 340 | HOMO → LUMO | Strong |

| π → π | 270 - 290 | HOMO-1 → LUMO, HOMO → LUMO+1 | Moderate |

| n → π* | 360 - 400 | n (Carbonyl O) → LUMO | Weak |

Intermolecular Interactions and Supramolecular Assembly

In the solid state, the supramolecular assembly of this compound would be governed by a network of non-covalent interactions. Since the N1 position is methylated, the strong N-H···N hydrogen bonds that often dominate the crystal packing of 1H-indazoles are absent. core.ac.uk Instead, weaker hydrogen bonds and stacking interactions become the primary structure-directing forces.

Hydrogen Bonding Networks

The molecule lacks conventional hydrogen bond donors (e.g., O-H, N-H). However, the aldehyde oxygen and the N2 atom of the indazole ring are effective hydrogen bond acceptors. The molecular packing in the crystal lattice would likely be stabilized by a network of weak C-H···O and C-H···N hydrogen bonds. researchgate.net The hydrogen atoms of the methyl groups and the aromatic C-H groups can act as donors in these interactions. Crystal structures of related N-methylated heterocyclic compounds show that C-H···O interactions involving methyl groups and carbonyl or nitro-group oxygen atoms are common and play a significant role in stabilizing the crystal packing. nih.govnih.gov These interactions typically feature H···O distances in the range of 2.4 to 2.7 Å.

C-H···π and π···π Stacking Interactions

Aromatic π···π stacking interactions are expected to be a crucial feature in the crystal structure of this compound. In related indazole derivatives, slipped or offset π–π stacking of the indazole units is frequently observed, with centroid-to-centroid distances typically ranging from 3.6 to 4.0 Å. researchgate.net These interactions help to maximize electrostatic and van der Waals attractions between the electron-rich π-systems.

Table 2: Typical Geometries of Intermolecular Interactions in N-Alkylated Indazole Analogs

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

| C-H···O | Aromatic C-H / Methyl C-H | Carbonyl Oxygen | H···O: 2.4 - 2.7 |

| C-H···N | Aromatic C-H / Methyl C-H | Indazole N2 | H···N: 2.5 - 2.8 |

| π···π Stacking | Indazole Ring | Indazole Ring | Centroid-Centroid: 3.6 - 4.0 |

| C-H···π | Aromatic C-H / Methyl C-H | Indazole Ring Face | H···π Centroid: 2.7 - 3.0 |

Solvation Effects on Molecular Properties

The electronic properties of this compound are expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com The molecule possesses both electron-donating (dimethyl-indazole moiety) and electron-accepting (carbaldehyde group) characteristics, which can lead to an intramolecular charge transfer (ICT) character in its lowest energy electronic excited state. This suggests that the dipole moment of the molecule is likely to increase upon electronic excitation from the ground state to the first excited state.

In such cases, polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic (red) shift in the absorption maximum as solvent polarity increases. nih.govnih.gov An experimental investigation would involve recording the UV-Vis absorption spectra in a series of solvents with varying polarity.

Computationally, these solvation effects can be modeled using TD-DFT in conjunction with a continuum solvation model, such as the Polarizable Continuum Model (PCM). eurjchem.com Such calculations can predict the absorption maxima in different solvents and allow for the estimation of the ground and excited state dipole moments. A significant increase in the calculated dipole moment upon excitation would provide strong theoretical support for an ICT-driven solvatochromic effect. nih.gov

Table 3: Common Solvents for Solvatochromism Studies and Their Polarity Parameters

| Solvent | Dielectric Constant (ε) | Reichardt's Dye ET(30) (kcal/mol) |

| n-Hexane | 1.88 | 31.0 |

| Toluene | 2.38 | 33.9 |

| Chloroform | 4.81 | 39.1 |

| Acetone | 20.7 | 42.2 |

| Ethanol (B145695) | 24.5 | 51.9 |

| Acetonitrile | 37.5 | 45.6 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 45.1 |

| Water | 80.1 | 63.1 |

Academic Investigations into Biological Activity and Molecular Interactions

Exploration of 1,6-Dimethyl-1H-indazole-7-carbaldehyde as a Molecular Probe for Biological Targets

The structural characteristics of indazole derivatives, including the aldehyde functional group present in this compound, make them versatile scaffolds for the development of molecular probes. The reactivity of the aldehyde group allows for its use in the synthesis of more complex molecules, including fluorescent probes designed for biological imaging. chemimpex.comchemimpex.com These probes can be utilized by researchers to visualize and study various cellular processes in real-time, thereby enhancing the understanding of complex biological functions. chemimpex.com

In Vitro Target Identification and Mechanism of Action Studies

In vitro studies have been crucial in identifying the biological targets of indazole-containing compounds and elucidating their mechanisms of action. These investigations have revealed that indazole derivatives can interact with a range of biologically significant macromolecules.

The indazole scaffold is a key structural feature in numerous compounds designed as enzyme inhibitors. nih.gov

Kinases: Indazole derivatives are a major focus of medicinal chemistry research for their potential as kinase inhibitors. nih.govrsc.org Compounds containing this scaffold have been developed as potent inhibitors of various kinases, which are critical regulators of cell signaling. For instance, Pazopanib, a tyrosine kinase inhibitor, features an indazole core and has been approved for the treatment of renal cell carcinoma. nih.govsemanticscholar.org Research has also explored indazole derivatives as inhibitors of other kinases, such as pan-Pim kinases. semanticscholar.org

DNA Gyrase: DNA gyrase is a well-established target for antibacterial agents, as its inhibition disrupts bacterial DNA replication, leading to cell death. jmchemsci.com The potential for indazole derivatives to act as DNA gyrase inhibitors has been explored through in silico studies, which suggest possible binding interactions with the enzyme's active site. jmchemsci.com

Nitric Oxide Synthases (NOS): Specific indazole derivatives have been identified as potent inhibitors of nitric oxide synthase. Notably, 7-nitro-1H-indazole has been characterized as an inhibitor of NOS isoforms, showing a degree of selectivity for the neuronal isoform (nNOS). nih.govnih.gov

Table 1: Investigated Enzyme Targets for Indazole Derivatives

| Enzyme Class | Specific Target Example(s) | Type of Study | Potential Application |

|---|---|---|---|

| Kinases | Tyrosine Kinases (e.g., VEGFR), Pim-1, Pim-2, Pim-3 | In Vitro Assays, Drug Development | Anticancer |

| Topoisomerases | DNA Gyrase | In Silico Docking | Antibacterial |

| Oxidoreductases | Nitric Oxide Synthase (NOS) | In Vitro and In Vivo Assays | Neurological Research |

The indazole nucleus is often considered a bioisostere of the indole (B1671886) ring, a common structure in many biologically active compounds. nih.gov This similarity has prompted investigations into the ability of indazole-based molecules to bind to various receptors. Studies have evaluated indazole analogs of tryptamines for their agonist activity at serotonin (B10506) 5-HT2 receptors, demonstrating that this chemical class can interact with significant neurological targets. nih.gov

Through the inhibition of key enzymes like kinases, indazole derivatives have been shown to modulate critical cellular signaling pathways. The disruption of these pathways can impact cellular processes such as proliferation, differentiation, and apoptosis. Consequently, many indazole-containing compounds have been investigated for their cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (WiDr) cancer cells, highlighting their potential as anticancer agents. chemimpex.comjapsonline.com

Computational Molecular Docking and Molecular Dynamics Simulations

Computational methods are widely employed in the study of indazole derivatives to predict and analyze their interactions with biological targets. These in silico techniques provide valuable insights that can guide the synthesis and experimental testing of new compounds.

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict how indazole derivatives may bind to the active sites of proteins. researchgate.netresearchgate.net These studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the target macromolecule. researchgate.net Academic research has utilized these methods to explore the binding of indazole derivatives to a variety of targets, including kinases, DNA gyrase, and cyclooxygenase-2 (COX-2), to rationalize their biological activity and guide the design of more potent and selective inhibitors. jmchemsci.comresearchgate.net

Table 2: Application of Computational Methods in Indazole Research

| Computational Method | Purpose | Biological Target Examples | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding modes and affinities | Kinases, DNA Gyrase, COX-2 | researchgate.net, jmchemsci.com, researchgate.net |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex, assess stability | COX-2 | researchgate.net |

Identification of Key Amino Acid Residues for Ligand-Protein Interaction

While specific studies detailing the interaction of this compound with protein targets are not extensively documented in publicly available literature, the binding modes of structurally related indazole derivatives can provide significant insights. The indazole nucleus, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The carbaldehyde group at the 7-position is a key functional group that can participate in hydrogen bonding with amino acid residues such as serine, threonine, and tyrosine, or with the peptide backbone.

Table 1: Potential Amino Acid Interactions with this compound

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Indazole Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Indazole Ring NH | Hydrogen Bond Donor | Aspartate, Glutamate, Peptide Backbone Carbonyl |

| Indazole Ring System | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| 7-Carbaldehyde Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| 1-Methyl Group | Hydrophobic Interaction | Alanine, Valine, Leucine, Isoleucine |

| 6-Methyl Group | Hydrophobic Interaction | Alanine, Valine, Leucine, Isoleucine |

In Silico Analysis of Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) of indazole derivatives is a well-explored area in medicinal chemistry. For this compound, the substituents on the indazole core are critical determinants of its biological activity.

The Indazole Core : The bicyclic indazole scaffold serves as the foundational structure, providing the necessary geometry for interaction with various biological targets. Its aromatic nature allows for favorable stacking interactions.

The 1-Methyl Group : The methylation at the N1 position of the pyrazole (B372694) ring can influence the compound's metabolic stability and lipophilicity. This can have a profound effect on its pharmacokinetic properties.

The 6-Methyl Group : The methyl group at the C6 position of the benzene (B151609) ring can modulate the electronic properties of the aromatic system and create steric hindrance or favorable hydrophobic contacts within a binding site.

The 7-Carbaldehyde Group : The aldehyde at the C7 position is a reactive handle that can be chemically modified to explore a wide chemical space. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups, each with distinct interaction profiles. This position is crucial for tuning the potency and selectivity of the molecule.

Systematic modifications of these functional groups in related indazole series have demonstrated that even minor structural changes can lead to significant differences in biological activity.

Investigation of its Role as a Scaffold for Rational Drug Design

The this compound structure represents a valuable scaffold for rational drug design. A scaffold in this context is a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The indazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated classes of protein targets.

The molecular interactions that this scaffold can engage in are diverse. The hydrogen bonding capabilities of the pyrazole ring and the 7-carbaldehyde group, combined with the hydrophobic nature of the methyl groups and the potential for π-stacking from the aromatic system, allow for a multi-faceted interaction with a protein's binding site.

In rational drug design, the 7-carbaldehyde group is particularly advantageous. It can serve as a key anchoring point to a protein target while synthetic modifications at other positions of the indazole ring can be used to optimize secondary interactions and improve properties such as selectivity and metabolic stability. For instance, the aldehyde can be used in reductive amination reactions to introduce a variety of amine-containing side chains, thereby exploring different regions of a protein's binding pocket.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Indazole-Containing Derivatives

The indazole scaffold is a prominent feature in many biologically active compounds, and 1,6-Dimethyl-1H-indazole-7-carbaldehyde serves as a key intermediate in the elaboration of this core into more complex derivatives. The presence of the aldehyde functional group at the 7-position allows for a wide range of chemical transformations, enabling chemists to introduce diverse substituents and build intricate molecular frameworks. nih.gov

The reactivity of the aldehyde group makes it an ideal handle for condensation reactions, which are fundamental in the synthesis of more elaborate organic molecules. chemimpex.com This reactivity is crucial for forging new carbon-carbon and carbon-heteroatom bonds, leading to the creation of novel indazole-containing compounds with potentially enhanced biological activities, including anti-inflammatory and anticancer properties. nih.govchemimpex.com

Table 1: Reactivity of the Aldehyde Group in this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amines |

| Wittig Reaction | Phosphonium Ylide | Substituted Alkenes |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohols |

| Aldol (B89426) Condensation | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated Carbonyls |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | Substituted Alkenes |

Precursor for the Development of Specialized Kinase Inhibitors and Bioactive Molecules

The indazole nucleus is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy. nih.gov Several commercially available anticancer drugs, such as axitinib, linifanib, niraparib, and pazopanib, feature the indazole core. nih.gov Indazole-3-carboxaldehydes, in particular, are recognized as key intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles, which are of great interest in medicinal chemistry for the development of kinase inhibitors. rsc.org

While direct evidence for the use of this compound in the synthesis of specific, named kinase inhibitors is not extensively documented in publicly available literature, its structural similarity to known precursors suggests its high potential in this area. The aldehyde group can be readily converted into various functional groups, such as amines, amides, and other heterocycles, which are often essential for binding to the active site of kinases. The dimethyl substitution pattern on the indazole ring can also influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

Role in Constructing Novel Heterocyclic Architectures

The chemical reactivity of this compound makes it a valuable starting material for the construction of novel and complex heterocyclic systems. The aldehyde group can participate in a variety of cyclization and multicomponent reactions, leading to the formation of fused or spiro-heterocyclic frameworks. researchgate.net

For instance, the aldehyde can react with binucleophilic reagents to form new heterocyclic rings fused to the indazole core. These reactions open up avenues to explore new chemical space and synthesize molecules with unique three-dimensional structures. The development of such novel heterocyclic architectures is of significant interest in drug discovery, as it can lead to the identification of compounds with novel biological activities and mechanisms of action.

Potential in Material Science and Optoelectronic Applications

The indazole scaffold, with its aromatic and electron-rich nature, has garnered interest in the field of material science, particularly for applications in optoelectronics. chemimpex.com Indazole derivatives are being explored for their potential use in the development of novel materials, including polymers and organic light-emitting diodes (OLEDs). chemimpex.com The unique electronic properties of the indazole ring can be tuned by the introduction of various substituents. chemimpex.com

While specific studies on the optoelectronic properties of this compound are not widely reported, the presence of the carbaldehyde group offers a site for further functionalization to create extended π-conjugated systems. Such systems are often prerequisites for desirable optoelectronic properties like fluorescence and charge transport. The incorporation of this indazole-carbaldehyde scaffold into larger polymeric or small-molecule structures could lead to the development of new materials for advanced electronic devices. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The synthesis of indazole derivatives is a well-explored area, with numerous methods reported in the literature. ajrconline.org These often involve cyclization reactions of various precursors. nih.gov For instance, methods like the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones and the cyclization of o-haloaryl N-sulfonylhydrazones have been successfully employed. nih.gov Microwave-assisted synthesis has also emerged as an efficient and environmentally friendly approach for producing indazoles, often leading to improved yields and shorter reaction times. ajrconline.org

Future research on 1,6-Dimethyl-1H-indazole-7-carbaldehyde should focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. This could involve exploring one-pot syntheses, utilizing greener solvents, and employing novel catalytic systems. A key challenge will be the regioselective introduction of the methyl groups at the 1 and 6 positions and the carbaldehyde group at the 7 position. A potential strategy could involve the multi-step synthesis starting from a substituted cyclohexanone (B45756) derivative, followed by reaction with a hydrazine (B178648) hydrate (B1144303) to form the indazole core, and subsequent functionalization. jmchemsci.com

Comprehensive Mechanistic Studies of its Reactions

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of new derivatives. The aldehyde functional group is a key site for a variety of chemical transformations, including nucleophilic addition, oxidation, and reduction.

A detailed mechanistic study could investigate the kinetics and thermodynamics of these reactions. For example, the reaction of NH-indazoles with formaldehyde (B43269) has been studied, revealing the formation of N1-CH2OH derivatives. nih.gov Similar studies on this compound could elucidate the role of the dimethyl substitution on the reactivity of the aldehyde group. Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and transition states, providing insights that complement experimental findings. nih.gov

Advanced Structural Characterization through Emerging Spectroscopic Techniques

The definitive structural elucidation of this compound and its derivatives is paramount. While standard techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are routinely used for the characterization of indazole derivatives, more advanced methods can provide deeper insights. nih.govsemanticscholar.org

For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, which is especially important for complex derivatives. Solid-state NMR could provide information about the molecular structure and packing in the crystalline state. nih.gov Furthermore, X-ray crystallography remains the gold standard for determining the three-dimensional structure with atomic-level precision. semanticscholar.org

| Spectroscopic Technique | Information Provided |

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of nuclei. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei, aiding in complex structure elucidation. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. nih.gov |

| IR Spectroscopy | Presence of functional groups. nih.gov |

| X-ray Crystallography | Three-dimensional atomic arrangement in a crystal. semanticscholar.org |

| Solid-State NMR | Structural information in the solid phase. nih.gov |

Deeper Computational Exploration of Electronic Properties and Reactivity

Computational chemistry offers powerful tools to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can be used to determine a range of properties. nih.gov These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule and its reactivity in chemical reactions. researchgate.net

Molecular electrostatic potential (MEP) maps can visualize the electron distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra and provide insights into the nature of electronic transitions, which is particularly relevant for exploring photoluminescent properties. researchgate.net Such computational studies have been successfully applied to other indazole derivatives to rationalize their optical properties and biological activities. researchgate.netrsc.org

Design and Synthesis of Derivatives for Specific Molecular Target Probes

The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives showing a wide array of biological activities, including anticancer and antimicrobial properties. nih.gov The aldehyde group of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives.

For example, it can be converted into amines, alcohols, carboxylic acids, and various heterocyclic systems. By strategically designing and synthesizing derivatives, it may be possible to develop probes for specific biological targets. For instance, novel 1,3-dimethyl-6-amino indazole derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer. nih.gov Similarly, derivatives of this compound could be computationally screened and synthesized to target other enzymes or receptors of interest. biotech-asia.org

Exploration of Material Science Applications (e.g., Photoluminescent Properties)

The aromatic and conjugated nature of the indazole ring system suggests potential applications in materials science, particularly in the realm of photoluminescent materials. mdpi.com Research on other indazole derivatives has shown that they can exhibit interesting fluorescence and phosphorescence properties. rsc.orgresearchgate.net

Future work could involve synthesizing coordination polymers using this compound or its derivatives as ligands. mdpi.com The photoluminescence of these materials could then be investigated. The electronic properties, as explored through computational studies, can help in understanding and predicting the emission spectra. researchgate.net The development of indazole-based materials could lead to applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

常见问题

Q. What are the recommended synthesis methods for 1,6-Dimethyl-1H-indazole-7-carbaldehyde?

Methodological Answer: Synthesis typically involves catalytic oxidation or cross-coupling reactions. Key strategies include:

- Oxidative Methods : Use manganese(IV) oxide (MnO₂) in dichloromethane (DCM) for 2 hours at room temperature, yielding ~85% for analogous indazole carbaldehydes .

- Transition Metal Catalysis : Ruthenium complexes (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)]) with hydroperoxide at 50°C for 5.5 hours (70% yield) .

- Halogenation-Oxime Formation : For intermediates, treat aldehyde precursors with N-chlorosuccinimide (NCS) in DMF at room temperature for 6 hours, followed by purification via column chromatography .

Table 1: Representative Synthesis Conditions

| Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| MnO₂ | DCM | RT | 2 | 85% | |

| Ru complex | H₂O | 50°C | 5.5 | 70% | |

| NCS | DMF | RT | 6 | N/A |

Q. How should researchers characterize this compound?

Methodological Answer: Use a combination of:

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ 10.11 ppm for aldehyde protons in CDCl₃) .

- Chromatography : HPLC with UV detection to assess purity (>95% recommended for biological assays).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .

Q. What solubility and stability parameters are critical for experimental design?

Methodological Answer:

- Log S (Solubility) : Predicted values (-3.5 to -2.8) suggest moderate DMSO solubility; validate via shake-flask method .

- Stability : Test under inert atmospheres (N₂/Ar) due to aldehyde oxidation susceptibility. Monitor via TLC or HPLC for degradation products .

- Storage : -20°C in amber vials with desiccants to prevent hygroscopic degradation.

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields for derivatives?

Methodological Answer:

- Compare Reaction Conditions : Assess catalyst purity (e.g., MnO₂ activity varies by supplier), solvent dryness, and inert atmosphere use .

- Analytical Rigor : Replicate procedures using identical equipment (e.g., Schlenk lines for air-sensitive steps) and quantify yields via gravimetric and spectroscopic cross-validation .

- Case Study : Lower yields in Pd-mediated cross-couplings (e.g., ) may stem from incomplete ligand coordination; optimize Pd(OAc)₂/triphenylphosphine ratios .

Q. What computational approaches predict reactivity and regioselectivity?

Methodological Answer:

- DFT Calculations : Model transition states for aldehyde functionalization (e.g., oxime formation in ) to predict activation barriers .

- Molecular Descriptors : Use topological polar surface area (TPSA ≈ 45 Ų) and Log Kp (-5.2 cm/s) to forecast membrane permeability .

- Software : Gaussian or ORCA for electronic structure analysis; AutoDock for binding affinity predictions in target studies.

Q. How to optimize regioselectivity in N-methylation reactions?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to steer methylation to the indazole N1 position .

- Base Selection : Use K₂CO₃ in DMF at 60°C to minimize O-alkylation side reactions.

- Monitoring : Track reaction progress via ¹H NMR (e.g., disappearance of NH proton at δ 13.2 ppm) .

Q. What strategies validate biological activity without commercial assays?

Methodological Answer:

- In Silico Screening : Use SwissADME for bioavailability predictions (e.g., BBB permeability: low; CYP inhibition: moderate) .

- In Vitro Models : Perform enzyme inhibition assays (e.g., kinase profiling) with LC-MS quantification of substrate conversion.

- ADMET Profiling : Assess metabolic stability in liver microsomes and cytotoxicity in HEK293 cells via MTT assays .

Q. How to address discrepancies in Log P experimental vs. calculated values?

Methodological Answer:

- Experimental Validation : Use shake-flask method with octanol/water partitioning and quantify via UV-Vis .

- Software Calibration : Cross-check computational tools (e.g., ChemAxon, ACD/Labs) against known indazole derivatives to refine algorithms.

Methodological Notes

- Data Reproducibility : Archive raw spectra/chromatograms digitally and report instrument parameters (e.g., NMR field strength, LC column type).

- Contradiction Resolution : Apply factorial design (DoE) to isolate variables in low-yield syntheses .

- Ethical Compliance : For biological studies, follow protocols in for participant consent and data anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。